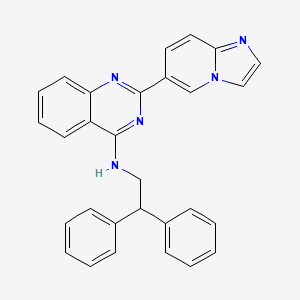
SRI-29574
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
SRI-29574: is a complex organic compound that features a quinazoline core linked to an imidazo[1,2-a]pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SRI-29574 typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinazoline Core: Starting from 2-aminobenzamide, the quinazoline core is synthesized through cyclization reactions.
Attachment of the Imidazo[1,2-a]pyridine Moiety: The imidazo[1,2-a]pyridine ring is introduced via a condensation reaction with the appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the quinazoline-imidazo[1,2-a]pyridine intermediate with 2,2-diphenylethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:
Catalysis: Using metal catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification Techniques: Employing chromatography and recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
SRI-29574 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
SRI-29574 has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of SRI-29574 involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
SRI-29574: can be compared with other quinazoline derivatives and imidazo[1,2-a]pyridine compounds.
Examples: Erlotinib, Gefitinib (quinazoline derivatives used as anti-cancer agents).
Uniqueness
Structural Features: The unique combination of quinazoline and imidazo[1,2-a]pyridine moieties.
Biological Activity: Potential for unique biological activities due to its distinct structure.
特性
CAS番号 |
1928712-46-2 |
|---|---|
分子式 |
C29H23N5 |
分子量 |
441.54 |
IUPAC名 |
N-(2,2-diphenylethyl)-2-imidazo[1,2-a]pyridin-6-ylquinazolin-4-amine |
InChI |
InChI=1S/C29H23N5/c1-3-9-21(10-4-1)25(22-11-5-2-6-12-22)19-31-29-24-13-7-8-14-26(24)32-28(33-29)23-15-16-27-30-17-18-34(27)20-23/h1-18,20,25H,19H2,(H,31,32,33) |
InChIキー |
CLQYCNGZRPKVQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNC2=NC(=NC3=CC=CC=C32)C4=CN5C=CN=C5C=C4)C6=CC=CC=C6 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SRI-29574; SRI-29574; SRI-29574 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



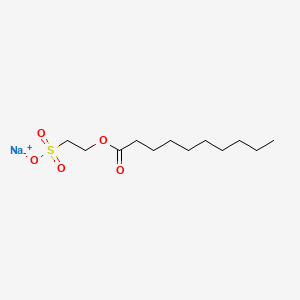
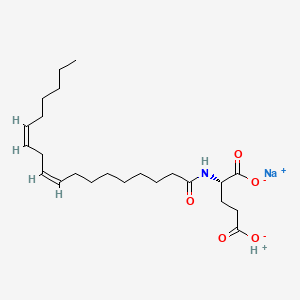
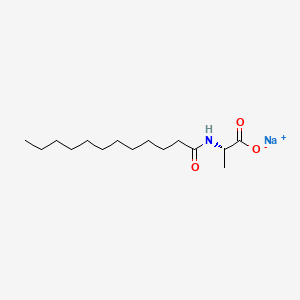
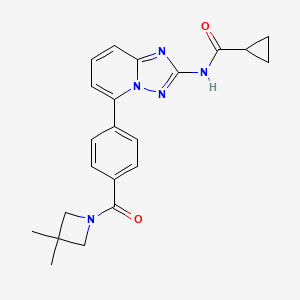
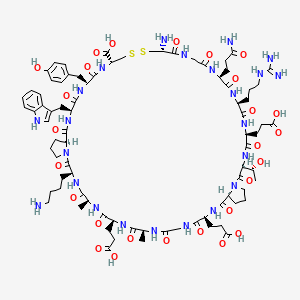
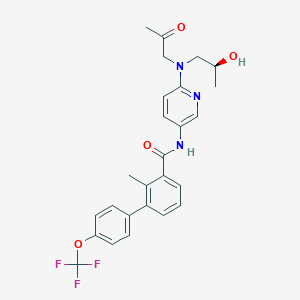
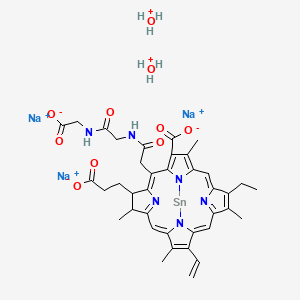
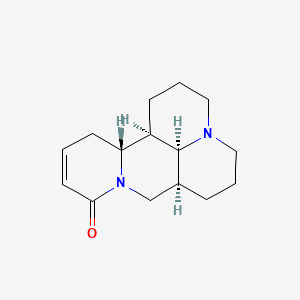
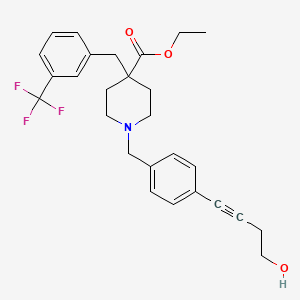
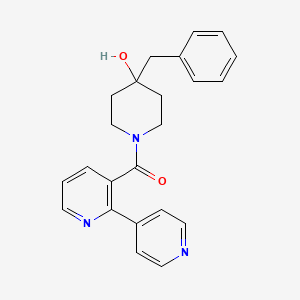
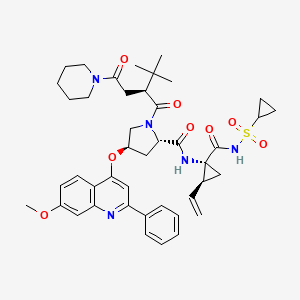
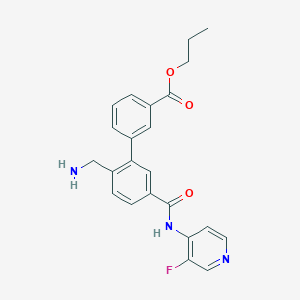
![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)
